4-(2-(Dimethylamino)ethoxy)-2'-methyl-isophthalanilic acid methyl ester hydrochloride
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Overview
Description
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both dimethylamino and ethoxy groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of thymol with a salt of 1-halo-dimethylaminoethane to obtain ethylamine-N,N-dimethyl-2-(thymyloxy). This intermediate is then reacted with an acylating agent according to the Friedel-Crafts reaction to obtain 4-[2-(dimethylamino)-ethoxy]-2-methyl-5-(1-methylethyl)-1-acyl-benzene. Finally, oxidation of this intermediate yields the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism by which 4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance solubility and facilitate membrane penetration. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] ester: Shares similar structural features but differs in its ester group.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Similar in having a dimethylamino group but lacks the ethoxy group.
D-Alanine Methyl Ester Hydrochloride: Similar in having a methyl ester group but differs significantly in its overall structure.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-2’-methyl-isophthalanilic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
24109-52-2 |
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Molecular Formula |
C20H25ClN2O4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-methoxycarbonyl-4-[(2-methylphenyl)carbamoyl]phenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O4.ClH/c1-14-7-5-6-8-17(14)21-19(23)15-9-10-18(26-12-11-22(2)3)16(13-15)20(24)25-4;/h5-10,13H,11-12H2,1-4H3,(H,21,23);1H |
InChI Key |
VAZXBKPDIMKJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC[NH+](C)C)C(=O)OC.[Cl-] |
Origin of Product |
United States |
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